Methyl 2-(3,5-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(3,5-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-difluorophenyl)propanoate typically involves the esterification of 3,5-difluorophenylpropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for higher yields and more efficient production compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,5-Difluorophenylpropanoic acid.
Reduction: 3,5-Difluorophenylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)propanoate
- Methyl 2-(3,4-difluorophenyl)propanoate
- Methyl 2-(3,5-dichlorophenyl)propanoate
Uniqueness
Methyl 2-(3,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and interaction with other molecules. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 2-(3,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI Key |
YSGLYLNWCKZSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)C(=O)OC |
Origin of Product |
United States |
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